molecular formula C16H15ClN2OS B5702060 2-[(4-chlorobenzyl)thio]-5-ethoxy-1H-benzimidazole

2-[(4-chlorobenzyl)thio]-5-ethoxy-1H-benzimidazole

Cat. No. B5702060
M. Wt: 318.8 g/mol
InChI Key: GNIVURAABWVKIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-chlorobenzyl)thio]-5-ethoxy-1H-benzimidazole is a benzimidazole derivative that has been extensively researched for its potential therapeutic applications. This compound has been found to possess various biochemical and physiological effects that make it a promising candidate for drug development.

Scientific Research Applications

2-[(4-chlorobenzyl)thio]-5-ethoxy-1H-benzimidazole has been extensively studied for its potential therapeutic applications. It has been found to possess various pharmacological properties, including anti-inflammatory, anti-tumor, and anti-microbial activities. This compound has also been investigated for its potential use in the treatment of various diseases such as cancer, inflammation, and infectious diseases.

Mechanism of Action

The mechanism of action of 2-[(4-chlorobenzyl)thio]-5-ethoxy-1H-benzimidazole is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects by inhibiting various enzymes and signaling pathways. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. It has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
2-[(4-chlorobenzyl)thio]-5-ethoxy-1H-benzimidazole has been found to possess various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells in vitro and in vivo. It has also been found to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α). Additionally, this compound has been shown to have antimicrobial activity against various bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[(4-chlorobenzyl)thio]-5-ethoxy-1H-benzimidazole in lab experiments is its broad range of pharmacological activities. This compound has been found to possess anti-inflammatory, anti-tumor, and anti-microbial activities, making it a versatile tool for research. Another advantage is that this compound is relatively easy to synthesize and purify, making it readily available for use in experiments.
One limitation of using 2-[(4-chlorobenzyl)thio]-5-ethoxy-1H-benzimidazole in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that specifically target its pharmacological effects. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in clinical settings are not well established.

Future Directions

There are several future directions for research on 2-[(4-chlorobenzyl)thio]-5-ethoxy-1H-benzimidazole. One area of interest is the development of novel drug formulations that improve the bioavailability and stability of this compound. Another direction is the investigation of its potential use in combination with other drugs or therapies to enhance its pharmacological effects. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic applications in various diseases.

Synthesis Methods

The synthesis of 2-[(4-chlorobenzyl)thio]-5-ethoxy-1H-benzimidazole involves the reaction of 4-chlorobenzyl chloride with 2-mercapto-5-ethoxybenzimidazole in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting product is then purified using various techniques such as column chromatography or recrystallization.

properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-6-ethoxy-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2OS/c1-2-20-13-7-8-14-15(9-13)19-16(18-14)21-10-11-3-5-12(17)6-4-11/h3-9H,2,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNIVURAABWVKIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(N2)SCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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